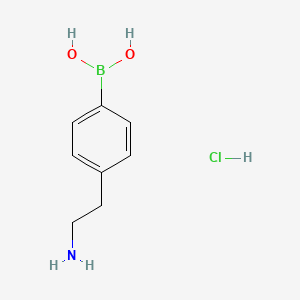

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride

Description

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Properties

IUPAC Name |

[4-(2-aminoethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4,11-12H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXBUARWEVVOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCN)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminoethyl group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting cancer and diabetes. For instance, boronic acids are known to play a role in proteasome inhibition, which is vital for treating multiple myeloma. The FDA-approved drug bortezomib, a boronic acid derivative, exemplifies this application .

Case Study:

A study highlighted the synthesis of novel boronic acid derivatives that exhibit enhanced antiproliferative activity against cancer cell lines. Modifications to the boronic acid structure improved selectivity and potency, demonstrating the compound's potential in drug development .

Bioconjugation

Enhancing Drug Delivery:

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is utilized in bioconjugation processes to attach biomolecules to surfaces or other compounds. This enhances the efficacy of drug delivery systems by improving targeting capabilities and reducing side effects .

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Attaching therapeutic agents to nanoparticles |

| Diagnostic Imaging | Conjugating imaging agents for enhanced visibility |

| Targeted Therapy | Linking antibodies to drugs for specific targeting |

Material Science

Development of Advanced Materials:

The unique properties of boronic acids facilitate their use in creating advanced materials such as sensors and catalysts. The ability to form reversible covalent bonds with diols allows these materials to respond dynamically to environmental changes .

Case Study:

Research indicates that incorporating this compound into polymer matrices can enhance sensor sensitivity for glucose detection, showcasing its application in diabetes management .

Analytical Chemistry

Role in Assays:

This compound is instrumental in analytical methods for detecting sugars and other biomolecules. Its ability to form stable complexes with diols makes it valuable for improving the accuracy of various assays .

Data Table: Analytical Applications

| Methodology | Application |

|---|---|

| Colorimetric Assays | Quantification of glucose levels |

| Chromatography | Separation of biomolecular complexes |

| Fluorescence Techniques | Detection of glycoprotein interactions |

Organic Synthesis

Reagent in Cross-Coupling Reactions:

this compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are foundational in creating complex organic molecules .

Case Study:

A study demonstrated the successful use of this boronic acid derivative in synthesizing complex pharmaceutical compounds through cross-coupling reactions, emphasizing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and modulate their activity. The molecular targets include enzymes with active sites containing serine, threonine, or tyrosine residues.

Comparison with Similar Compounds

Similar Compounds

- (4-(2-Aminoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid hydrochloride

- 4-Aminophenylboronic acid hydrochloride

- 4-Borono-L-phenylalanine

Uniqueness

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is unique due to its aminoethyl substitution, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in biological applications where solubility and reactivity are crucial.

Biological Activity

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride, often referred to as AECPBA, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound’s unique structure allows it to interact with various biological targets, leading to significant implications in therapeutic applications, particularly in cancer treatment and glycoprotein interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃BClNO₂. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of AECPBA can be attributed to its ability to inhibit specific enzymes and pathways. Notably, it has been shown to exhibit:

- Proteasome Inhibition : AECPBA acts similarly to other boronic acid derivatives like bortezomib, inhibiting the proteasome pathway crucial for protein degradation in cancer cells. This leads to cell cycle arrest and apoptosis in tumor cells .

- Calcium Entry Modulation : Research indicates that AECPBA derivatives can inhibit store-operated calcium entry (SOCE), affecting calcium signaling pathways in various cell types, including breast cancer cells .

Anticancer Properties

AECPBA has demonstrated promising anticancer activity through several mechanisms:

- Cell Cycle Arrest : Studies show that AECPBA can halt the progression of the cell cycle at the G2/M phase, effectively inhibiting the proliferation of cancer cells .

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC₅₀ values indicating potent activity .

Glycoprotein Interactions

AECPBA has also been investigated for its interactions with glycoproteins:

- Surface Plasmon Resonance (SPR) studies reveal that AECPBA can be immobilized on sensor surfaces to study glycoprotein binding dynamics. This property is particularly useful for developing biosensors that detect specific glycoproteins in biological samples .

- The boronic acid moiety allows for selective binding to glycoproteins, enhancing the sensitivity and specificity of detection methods under physiological conditions .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : In vitro studies have shown that AECPBA can significantly reduce cell viability in multiple cancer cell lines. For instance, an IC₅₀ value of approximately 6 nM was reported for its inhibitory effects on specific tumor types .

- Glycoprotein Interaction Studies : The use of AECPBA as a capture element in SPR devices has demonstrated its effectiveness in binding glycoproteins like avidin. The regeneration of the sensor surface after binding indicates potential for repeated use in biosensing applications .

- Calcium Signaling Modulation : AECPBA derivatives have been reported to release calcium from endoplasmic reticulum stores, which is critical for various cellular functions and could be targeted for therapeutic interventions in diseases involving dysregulated calcium signaling .

Q & A

Q. What are the primary research applications of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride in cellular targeting?

This compound is widely used as a nucleus-targeting probe due to its benzyl boronic acid tag, which enables subcellular localization of cargo (e.g., metabolites, proteins, or chemical probes). Its boronic acid group interacts with diols in glycoproteins or RNA, facilitating nuclear accumulation. Methodologically, researchers conjugate it to fluorescent dyes or therapeutic agents via its aminoethyl group, followed by validation using confocal microscopy and colocalization assays with nuclear markers like DAPI .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Synthesis typically involves palladium-catalyzed Miyaura borylation of a brominated phenyl precursor, followed by HCl salt formation. Key challenges include avoiding boroxin formation (trimers of boronic acids) during purification, which requires low-temperature column chromatography or recrystallization in anhydrous solvents. Yield optimization often hinges on ligand choice (e.g., XPhos) and boron precursor stoichiometry .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR : Confirm boronic acid presence via <sup>11</sup>B NMR (δ ~30 ppm) and amine proton integration in <sup>1</sup>H NMR.

- HPLC-MS : Assess purity (>95%) and detect boroxins or hydrolysis byproducts.

- FT-IR : Identify B-O stretching (~1340 cm<sup>-1</sup>) and NH3<sup>+</sup> vibrations (~1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Advanced applications involve using the compound as a building block in bioconjugation or material synthesis. Key parameters:

- Catalyst : Pd(OAc)2 with SPhos ligand for sterically hindered aryl halides.

- Solvent : Mix THF/H2O (3:1) to balance boronic acid solubility and reactivity.

- Base : Cs2CO3 (2 equiv.) to prevent amine protonation, which inhibits transmetalation. Monitor reaction progress via TLC (silica gel, UV-active spots) .

Q. What strategies address contradictory data in nuclear-targeting efficiency across cell lines?

Variability arises from differences in cellular glycocalyx composition or endosomal escape efficiency. Mitigation strategies:

- pH-dependent assays : Test boronic acid-diol binding at pH 5.5–7.4 to mimic endosomal/cytoplasmic conditions.

- Competitive inhibitors : Use fructose or sorbitol to validate specificity.

- Surface plasmon resonance (SPR) : Quantify binding affinity to nuclear pore complex proteins (e.g., nucleoporins) .

Q. How can this compound be integrated into material science for novel polymer design?

The boronic acid moiety enables dynamic covalent chemistry (e.g., self-healing hydrogels). Methodological steps:

Q. What role does the aminoethyl group play in drug design, and how is bioavailability assessed?

The aminoethyl group enhances water solubility and enables conjugation to prodrugs. For bioavailability:

- LogP测定 : Use shake-flask method (expected LogP ~1.2 due to hydrophilic amine and boronic acid).

- Caco-2 permeability assays : Measure apical-to-basal transport to predict intestinal absorption.

- Pharmacokinetic studies : Administer radiolabeled compound in rodent models and quantify plasma/tissue distribution via LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in enzymatic inhibition studies involving this compound?

Conflicting inhibition data may arise from assay conditions (e.g., buffer composition affecting boronic acid reactivity). Best practices:

- Control experiments : Include bortezomib (a known proteasome inhibitor) as a positive control.

- Pre-incubation time : Standardize 30-minute pre-incubation to ensure boronic acid-enzyme binding equilibrium.

- X-ray crystallography : Resolve binding modes to active-site residues (e.g., serine proteases) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.